2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1119090-20-8
VCID: VC2827474
InChI: InChI=1S/C15H19BN2O3/c1-10-17-18-13(19-10)11-7-6-8-12(9-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN=C(O3)C
Molecular Formula: C15H19BN2O3
Molecular Weight: 286.14 g/mol

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

CAS No.: 1119090-20-8

Cat. No.: VC2827474

Molecular Formula: C15H19BN2O3

Molecular Weight: 286.14 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole - 1119090-20-8

Specification

CAS No. 1119090-20-8
Molecular Formula C15H19BN2O3
Molecular Weight 286.14 g/mol
IUPAC Name 2-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C15H19BN2O3/c1-10-17-18-13(19-10)11-7-6-8-12(9-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
Standard InChI Key VAYBFKYRSDONPS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN=C(O3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN=C(O3)C

Introduction

Chemical Identity and Structure

Nomenclature and Basic Information

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS: 1119090-20-8) is alternatively known as 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzeneboronic acid, pinacol ester . The compound features a 1,3,4-oxadiazole ring with a methyl substituent at position 2 and a meta-substituted phenyl group at position 5. The phenyl ring is further functionalized at the meta position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which is essentially a pinacol-protected boronic acid .

The molecular formula of this compound is C15H19BN2O3 with a molecular weight of 286.13 g/mol . Its structural representation reveals the planar oxadiazole ring connected to a phenyl ring bearing the bulky pinacol boronic ester group. The compound belongs to the larger family of oxadiazole derivatives, which have garnered significant attention due to their diverse applications in medicinal chemistry and materials science.

Structural Characteristics and Identifiers

The structure of 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole combines several important structural elements that contribute to its properties and applications. The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom in a specific arrangement. This heterocycle is known for its aromatic character, stability, and electron-deficient nature .

Table 1 summarizes the key identification parameters for this compound:

ParameterValue
CAS Number1119090-20-8
Molecular FormulaC15H19BN2O3
Molecular Weight286.13 g/mol
InChIInChI=1S/C15H19BN2O3/c1-10-17-18-13(19-10)11-6-8-12(9-7-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
InChIKeyOXEIYXNIHXJZDF-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NO3)C

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole are influenced by both the oxadiazole ring and the boronic ester moiety. The compound exhibits a balanced profile in terms of polarity, with the oxadiazole ring contributing hydrophilic character and the tetramethyl dioxaborolane group adding lipophilic properties .

According to available data, the compound has no hydrogen bond donors but contains 5 hydrogen bond acceptors . It possesses 2 rotatable bonds, conferring some conformational flexibility to the molecule . The topological polar surface area (TPSA) is reported to be 57.4Ų, which is an important parameter for predicting membrane permeability and bioavailability in potential drug development contexts .

Table 2: Physicochemical Properties

PropertyValue
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds2
Topological Polar Surface Area57.4Ų
Physical StateSolid (inferred based on similar compounds)
SolubilityEnhanced by the dioxaborolane group compared to free boronic acids

The tetramethyl-1,3,2-dioxaborolane group significantly enhances the stability and solubility of the compound compared to free boronic acids, making it more amenable to various applications and synthetic transformations . This protection of the boronic acid functionality prevents unwanted side reactions and decomposition during storage and handling.

Synthesis Methodologies

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions represent a significant method for synthesizing compounds containing the boronic ester functionality. For the synthesis of 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole, a Miyaura borylation reaction could be employed, starting from 2-methyl-5-(3-bromophenyl)-1,3,4-oxadiazole and bis(pinacolato)diboron in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) and a base like potassium acetate in a suitable solvent such as dioxane .

The search results indicate that palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize structurally related oxadiazole derivatives . These reactions typically involve the coupling of aryl halides with boronic esters in the presence of a palladium catalyst and a base, often in a mixture of organic solvent and water. For example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) has been successfully employed in similar transformations .

Table 3: Potential Synthetic Approaches for 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

Synthetic ApproachKey ReagentsConditionsPotential Advantages
Miyaura Borylation2-methyl-5-(3-bromophenyl)-1,3,4-oxadiazole, bis(pinacolato)diboron, Pd catalystInert atmosphere, heatDirect introduction of boronic ester to preformed oxadiazole
Cyclization Approach3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, acetic hydrazide, dehydrating agentReflux conditionsBuilds oxadiazole on borylated precursor
Suzuki Cross-CouplingAppropriately functionalized aryl halide and boronic esterPd catalyst, base, solvent mixtureVersatile for constructing biaryl systems

Alternative Synthesis Strategies

Several alternative approaches could potentially be employed for the synthesis of 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole or its structural analogs:

  • Iridium-catalyzed C-H borylation of 2-methyl-5-(3-phenyl)-1,3,4-oxadiazole, which could offer a more direct route by avoiding pre-functionalization of the aryl ring with a halide.

  • Microwave-assisted synthesis to accelerate reaction rates and potentially improve yields, particularly for the cyclization step in oxadiazole formation.

  • One-pot sequential reactions combining multiple synthetic steps to improve efficiency and reduce purification requirements.

  • Flow chemistry techniques for more scalable and controlled synthesis, particularly important for potential industrial applications.

Each of these methods offers potential advantages in terms of yield, selectivity, or scalability, though specific optimization would be required for this particular compound.

Structure-Activity Relationships

Significance of the Oxadiazole Ring

The 1,3,4-oxadiazole ring in 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole contributes significantly to the compound's physicochemical properties and potential applications. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom arranged in a specific sequence, creating a planar, aromatic, and relatively stable structure.

Key properties of the 1,3,4-oxadiazole ring include:

  • Electron deficiency: The electronegative nitrogen and oxygen atoms create an electron-poor system that can interact with electron-rich species.

  • Hydrogen bond acceptor capability: The nitrogen atoms can serve as hydrogen bond acceptors in interactions with hydrogen bond donors.

  • Metabolic stability: The oxadiazole ring is generally more resistant to metabolic degradation compared to some other functional groups, making it valuable in medicinal chemistry.

  • Bioisosterism: The 1,3,4-oxadiazole moiety can act as a bioisostere for esters, amides, or carboxylic acids, potentially enhancing drug-like properties.

  • Planarity: The planar structure facilitates π-stacking interactions and integration into conjugated systems.

The methyl group at position 2 of the oxadiazole ring further modifies these properties, affecting electronic distribution, lipophilicity, and potentially biological interactions .

Role of the Boronic Ester Functionality

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) in 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole serves multiple important functions:

  • Stability enhancement: The pinacol ester protects the boronic acid functionality, preventing unwanted side reactions and decomposition. This significantly enhances the compound's stability during storage and handling compared to the free boronic acid .

  • Solubility modulation: The tetramethyl-1,3,2-dioxaborolane group enhances solubility in organic solvents, making the compound more amenable to various applications and synthetic transformations .

  • Synthetic versatility: The boronic ester group acts as a valuable synthetic handle for further modifications through Suzuki-Miyaura cross-coupling reactions, allowing the oxadiazole-containing fragment to be incorporated into more complex molecular architectures.

  • Electronic effects: The boron atom influences the electronic distribution within the phenyl ring, potentially affecting the compound's electronic and photophysical properties.

Comparative Analysis with Related Compounds

Several structurally related compounds provide insights into structure-activity relationships by highlighting how subtle structural variations can impact properties and applications:

Table 4: Comparison with Structurally Related Compounds

CompoundCAS NumberStructural DifferenceMolecular WeightPotential Impact
2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole1119090-20-8 Reference compound286.13 g/mol -
3-Methyl-5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazoleNot specifiedDifferent oxadiazole isomer (1,2,4 vs 1,3,4)286.14 g/molDifferent electronic distribution and H-bonding pattern
2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole1056456-24-6 Para vs. meta substitution286.14 g/mol (est.)Different molecular geometry and electronic distribution
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole276694-19-0 No methyl on oxadiazole272.11 g/mol Altered electronic properties and lipophilicity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C] oxadiazoleNot specifiedDifferent heterocyclic system246.07 g/molSignificantly different electronic and structural properties

These structural variations can significantly impact the compound's physical properties, biological activities, and applications in materials science. For instance, the position of substitution on the phenyl ring (meta vs. para) affects the molecular geometry and electronic distribution, potentially leading to different intermolecular interactions, while the presence or absence of the methyl group on the oxadiazole ring influences lipophilicity and electronic properties.

Research Trends and Future Directions

Current Research Status

According to the search results, research on 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole and related compounds is ongoing, with applications spanning multiple disciplines. The compound is commercially available from several chemical suppliers , indicating its utility in research and development settings.

Current research trends involving this class of compounds include:

  • Development of efficient synthetic methodologies for oxadiazole derivatives using palladium-catalyzed cross-coupling reactions

  • Exploration of their applications in materials science, particularly in organic electronics

  • Investigation of their biological activities across various therapeutic areas

  • Utilization as building blocks for the construction of more complex molecular architectures

The compound's availability from commercial sources (as evidenced by listings from suppliers like FUJIFILM Wako , AK Scientific , and others) suggests ongoing interest in its applications for research purposes.

Future Research Opportunities

Several promising areas for future research on 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole include:

  • Comprehensive evaluation of its biological activities, particularly antimicrobial, antifungal, and anticancer properties, to determine if it shares the therapeutic potential demonstrated by other oxadiazole derivatives.

  • Detailed characterization of its photophysical properties, including absorption and emission spectra, quantum yield, and excited-state lifetimes, to assess its potential in sensing, imaging, and optoelectronic applications.

  • Development of more efficient and environmentally friendly synthetic routes, potentially incorporating flow chemistry or green chemistry principles.

  • Systematic modification of the basic structure to develop structure-activity relationships and optimize properties for specific applications.

  • Investigation of its potential in catalysis, particularly as a ligand for transition metal complexes or as a component in photoredox catalysis systems.

  • Exploration of its utility in the development of stimuli-responsive materials that could find applications in sensing, drug delivery, or adaptive materials.

Challenges and Future Perspectives

Despite the promising potential of 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole, several challenges need to be addressed:

  • Limited comprehensive physical, chemical, and biological characterization data in the publicly available literature.

  • Need for more efficient and scalable synthetic methodologies, particularly for potential industrial applications.

  • Requirement for deeper understanding of structure-property relationships to guide rational design of derivatives with enhanced properties for specific applications.

  • Further exploration of formulation strategies to optimize the compound's performance in various applications.

The future development of this compound and its derivatives will likely focus on addressing these challenges while capitalizing on the unique combination of the oxadiazole heterocycle and the boronic ester functionality. As research in heterocyclic chemistry, boron chemistry, and their applications in materials science and medicinal chemistry continues to advance, compounds like 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole are positioned to play increasingly important roles in diverse fields.

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